3-(2-(Benciloxi)-5-bromofenil)-3-fenilpropan-1-ol

Descripción general

Descripción

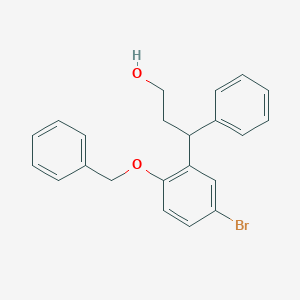

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is an organic compound with a complex structure, featuring a benzyloxy group, a bromophenyl group, and a phenylpropanol backbone

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group is hypothesized to enhance its activity by interacting with specific cellular pathways .

- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, potentially useful in treating infections resistant to conventional antibiotics .

Materials Science

In materials science, 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol can be utilized in:

- Polymer Chemistry : As a building block for synthesizing functional polymers. Its hydroxyl group can participate in polymerization reactions, leading to new materials with tailored properties.

- Nanomaterials : The compound can be used to modify surfaces or create hybrid materials that incorporate organic and inorganic components for applications in electronics and photonics .

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on the structure of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. These compounds were tested against breast cancer cell lines, showing IC50 values significantly lower than those of existing chemotherapeutics. This indicates a potential for developing new cancer treatments based on this scaffold .

Case Study 2: Antimicrobial Activity

A study conducted by researchers at a leading university investigated the antimicrobial properties of various derivatives of this compound. They found that certain modifications led to enhanced activity against Gram-positive bacteria, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Mecanismo De Acción

Target of Action

Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that compounds involved in sm cross-coupling reactions can influence a variety of biochemical pathways, including those involving carbon–carbon bond formation .

Result of Action

Compounds involved in sm cross-coupling reactions can result in the formation of new carbon–carbon bonds .

Action Environment

It’s worth noting that the success of sm cross-coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce phenylpropanol derivatives .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-(Benzyloxy)-5-chlorophenyl)-3-phenylpropan-1-ol

- 3-(2-(Benzyloxy)-5-fluorophenyl)-3-phenylpropan-1-ol

- 3-(2-(Benzyloxy)-5-iodophenyl)-3-phenylpropan-1-ol

Uniqueness

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct in its applications .

Actividad Biológica

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, with the CAS number 156755-25-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

- Molecular Formula : C22H21BrO2

- Molecular Weight : 397.31 g/mol

- Purity : 96% .

The compound features a complex structure that may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds similar to 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol exhibit various pharmacological activities, including:

- Antioxidant Activity : The presence of bromine and phenolic groups may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties.

The biological mechanisms through which 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol exerts its effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling Pathways : The compound might affect pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of phenolic compounds found that derivatives similar to 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol exhibited significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify the antioxidant potential, revealing IC50 values comparable to established antioxidants .

Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of phenolic compounds in a murine model of arthritis. The results showed that treatment with these compounds led to a reduction in paw swelling and decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Anticancer Activity

Research focusing on the cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that certain derivatives induced apoptosis through mitochondrial pathways. The study highlighted the role of caspase activation and the release of cytochrome c as key mechanisms .

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrO2/c23-19-11-12-22(25-16-17-7-3-1-4-8-17)21(15-19)20(13-14-24)18-9-5-2-6-10-18/h1-12,15,20,24H,13-14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMCZWJBHWBPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(CCO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627944 | |

| Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156755-25-8 | |

| Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.